![molecular formula C13H12N4OS B2710132 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 866136-52-9](/img/structure/B2710132.png)
4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” is a chemical compound with diverse applications in scientific research. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, involves numerous methods . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would include these elements, along with additional functional groups that give it its unique properties.Scientific Research Applications
Synthesis and Antiviral Activity
4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine derivatives have been explored for their synthesis and potential antiviral activities. For instance, research on the synthesis and antiviral activity of related pyrazolo[3,4-d]pyrimidine analogues has revealed their effectiveness against human cytomegalovirus and herpes simplex virus type 1. This suggests potential avenues for developing antiviral agents based on the structural framework of this compound (Saxena et al., 1990).
Fluorescent Probe Development
The compound's derivatives have also been utilized in the creation of novel functional fluorophores, demonstrating significant potential in fluorescent probe development. The research indicates that hybrid systems based on pyrazolo[1,5-a]pyrimidines, which are structurally related, can serve as efficient fluorescent probes for detecting biologically or environmentally relevant species. This underscores the versatility of the this compound scaffold in designing fluorescence-based tools (Castillo et al., 2018).
Anticancer and Antimicrobial Activities
Moreover, derivatives of this compound have been synthesized and evaluated for their anticancer and antimicrobial activities. This exploration into its bioactive potential opens new pathways for the development of therapeutics based on its chemical structure. The ability to synthesize analogues that possess moderate anticancer activity, as demonstrated in various studies, highlights the compound's significance in medicinal chemistry and drug development (Jiu-fu et al., 2015).
Enzyme Inhibition for Gout Treatment
The structural analogues of this compound, specifically those inhibiting the enzyme xanthine oxidase, have been applied in the treatment of gout. The inhibition of xanthine oxidase by such compounds lowers the concentration of uric acid in serum and urine, offering a therapeutic approach to managing gout and related conditions (Hall et al., 1964).
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine are the Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in cell growth and proliferation, and its inhibition can also have anti-proliferative effects .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity. It has been shown to inhibit CDK2 and EGFR-TK, leading to a decrease in their respective downstream signaling pathways .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression, leading to cell cycle arrest . The inhibition of EGFR-TK affects the EGFR signaling pathway, which is involved in cell growth and proliferation . The downstream effects of these inhibited pathways result in decreased cell growth and proliferation.
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it may have good bioavailability, as p-glycoprotein is known to pump drugs out of cells and thus reduce their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest and decreased cell growth and proliferation . It has also been shown to induce apoptosis in certain cell lines .
Future Directions
The future directions for research on “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” and similar compounds could involve further exploration of their pharmacological effects, synthesis methods, and potential applications . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these enzymes and proteins .
Cellular Effects
The cellular effects of this compound are diverse and significant. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit CDK2, which can lead to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth are significant .
properties
IUPAC Name |
4-methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-12-10-8-14-17(9-6-4-3-5-7-9)11(10)15-13(16-12)19-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXUUULHNATQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)
![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)

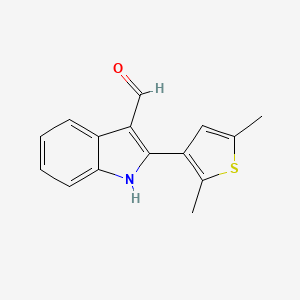
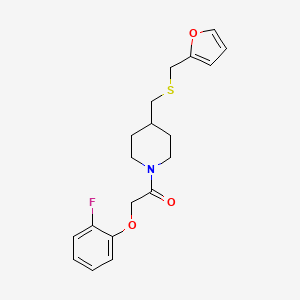
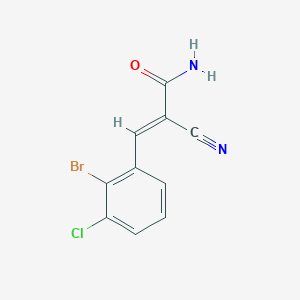


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)
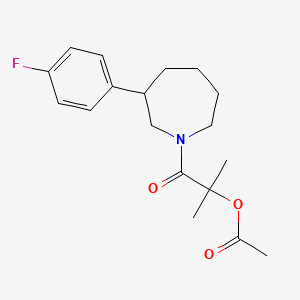
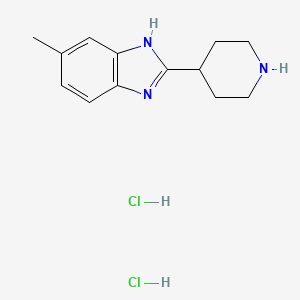

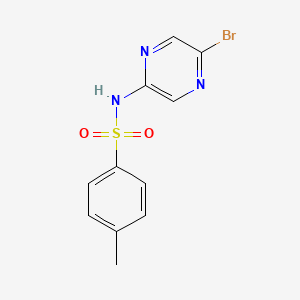
![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)